molecular formula C12H16O4 B12666742 2-Hydroxyethyl (3,4-dimethylphenoxy)acetate CAS No. 81422-01-7

2-Hydroxyethyl (3,4-dimethylphenoxy)acetate

Cat. No.: B12666742
CAS No.: 81422-01-7
M. Wt: 224.25 g/mol
InChI Key: FMTPLFOLRWJUOC-UHFFFAOYSA-N
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Description

2-Hydroxyethyl (3,4-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyethyl group attached to a phenoxyacetate moiety, which includes two methyl groups at the 3 and 4 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl (3,4-dimethylphenoxy)acetate typically involves the esterification of 3,4-dimethylphenoxyacetic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl (3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 3,4-Dimethylphenoxyacetic acid.

    Reduction: 2-Hydroxyethyl (3,4-dimethylphenoxy)ethanol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl (3,4-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl (3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl (4-methylphenoxy)acetate
  • 2-Hydroxyethyl (3-methylphenoxy)acetate
  • 2-Hydroxyethyl (2,4-dimethylphenoxy)acetate

Uniqueness

2-Hydroxyethyl (3,4-dimethylphenoxy)acetate

Properties

CAS No.

81422-01-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-hydroxyethyl 2-(3,4-dimethylphenoxy)acetate

InChI

InChI=1S/C12H16O4/c1-9-3-4-11(7-10(9)2)16-8-12(14)15-6-5-13/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

FMTPLFOLRWJUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)OCCO)C

Origin of Product

United States

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